molecular formula C24H21N3O6S3 B2780625 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877642-69-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

Cat. No. B2780625
CAS RN: 877642-69-8
M. Wt: 543.63
InChI Key: NBTIBLKGQBWZCD-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a useful research compound. Its molecular formula is C24H21N3O6S3 and its molecular weight is 543.63. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene-Based Compounds in Heterocyclic Synthesis

Thiophene derivatives, through heterocyclic synthesis, contribute to producing a wide range of compounds with potential biological activities. For instance, thiophenylhydrazonoacetates have been synthesized for the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene derivatives in synthesizing pharmacologically relevant molecules (Mohareb et al., 2004).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

Research on pyrazole derivatives, which might share structural similarities with the compound , has identified their application as photosynthetic electron transport inhibitors. These compounds have been evaluated for their inhibitory properties, potentially comparable to commercial herbicides, indicating their significance in agricultural chemistry (Vicentini et al., 2005).

Pyrazole Amides for Nonlinear Optical Properties

The study of pyrazole-thiophene-based amide derivatives has unveiled their potential in material science, particularly concerning their nonlinear optical (NLO) properties. DFT calculations have been employed to explore their electronic structure and NLO responses, highlighting the compound's relevance in developing materials with specialized optical properties (Kanwal et al., 2022).

Thiadiazoline and Pyrazoline in Enzyme Inhibition

Derivatives of thiadiazoline and pyrazoline have been synthesized and tested for their inhibitory activities against nitric oxide synthase (NOS), a crucial enzyme in various physiological processes. This research underscores the potential therapeutic applications of such compounds in treating conditions associated with NOS dysregulation (Arias et al., 2018).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S3/c1-2-3-10-31-16-8-6-15(7-9-16)22(30)33-19-13-32-17(12-18(19)28)14-35-24-27-26-23(36-24)25-21(29)20-5-4-11-34-20/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTIBLKGQBWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

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